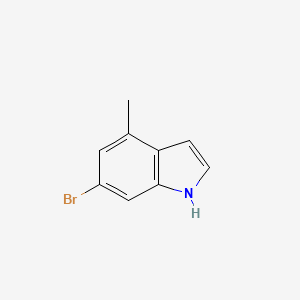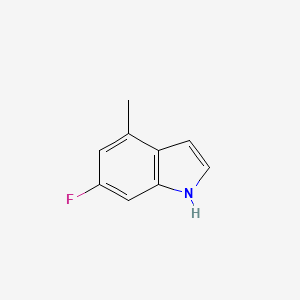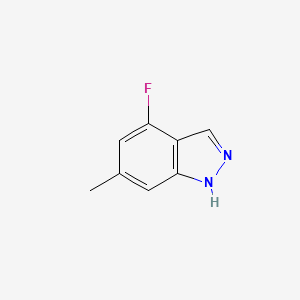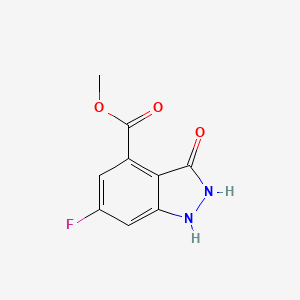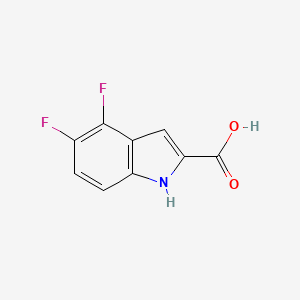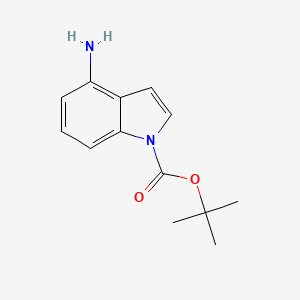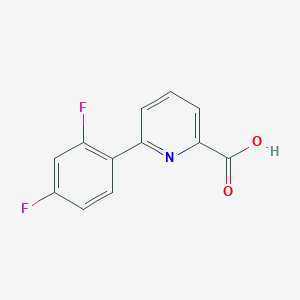
6-(2,4-Difluorophenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 6-(2,4-Difluorophenyl)picolinic acid involves various chemical reactions that yield products with potential applications in catalysis, coordination chemistry, and molecular devices. For instance, the coupling of picolinic acid with N-alkylanilines results in the formation of mono- and bis-amides. This reaction, when performed with picolinic acid and thionyl chloride, leads to the generation of acid chloride in situ, which further reacts to form N-alkyl-N-phenylpicolinamides and 4-chloro-N-alkyl-N-phenylpicolinamides. These products can be separated by column chromatography, and the chlorinated products are unique to picolinic acid as they are not observed with pyridine-2,6-dicarboxylic acid .
Molecular Structure Analysis
The molecular structure of compounds derived from picolinic acid has been characterized using various techniques. X-ray crystallography has revealed a preference for cis amide geometry in these compounds, where the aromatic groups are positioned cis to each other, and the pyridine nitrogen is anti to the carbonyl oxygen. Variable temperature 1H NMR experiments provide insights into amide bond isomerization in solution . Additionally, the structure of an electrocyclized photo-degradation product of a related compound has been confirmed using a combination of liquid chromatography-mass spectrometry (LC-MS), NMR, and computational methods, including density functional theory (DFT) .
Chemical Reactions Analysis
The chemical reactions involving picolinic acid derivatives can lead to interesting binding interactions. For example, a platinum complex with a picoline terpyridine ligand has been shown to intercalate into DNA, as evidenced by unwinding in a ligation assay and binding constants determined through circular dichroism and fluorescence spectroscopy . Furthermore, phosphoryl picolinic acid derivatives have been synthesized and used as europium and terbium sensitizers, with photophysical measurements revealing their emission intensity and quantum yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of picolinic acid derivatives are diverse and can be tailored for specific applications. For instance, a diarylethene with a 6-(hydroxymethyl)picolinohydrazide unit exhibits multichromism behaviors and acts as a highly selective and sensitive fluorescence probe for Al3+, with a significant enhancement in fluorescence intensity upon binding . In the context of light-emitting molecules for OLEDs, bis(4,6-difluorophenyl-pyridine)(picolinate)iridium(III) has been synthesized with a high yield and purity, displaying a strong blue-emission, which is crucial for its application in optoelectronic devices .
科学研究应用
Herbicides
Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides . In recent years, two new picolinate compounds, halauxifen-methyl (Arylex TM active) and florpyrauxifen-benzyl (Rinskor TM active), have been launched as novel herbicides .
Application
Using their structural skeleton as a template, 33 4-amino-3,5-dicholor-6- (5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity .
Methods of Application
The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
Results
The results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Molecular docking analyses revealed that compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . Herbicidal tests of the new compounds indicated that compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
Antiviral Applications
Picolinic acid, a natural compound produced by mammalian cells, has been found to have broad-spectrum antiviral abilities .
Application
Picolinic acid can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .
Methods of Application
The researchers at the Indian Institute of Science (IISc) and collaborators conducted a study where they tested the compound’s ability to disrupt the entry of enveloped viruses into the host’s cell and prevent infection .
Results
The study found that picolinic acid specifically blocks the fusion of the virus envelope and the host cell membrane, which is crucial for virus entry into its target cell . This explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus . The compound did not have much effect on non-enveloped viruses like rotavirus and coxsackievirus .
Neuroprotective, Immunological, and Anti-proliferative Effects
Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway .
Application
It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
Methods of Application
The specific methods of application in these fields are not detailed in the source, but it’s likely that picolinic acid is administered in a manner appropriate to the specific field of study .
Results
While the specific results are not detailed in the source, the implication is that picolinic acid has shown positive effects in these areas .
Synthetic Auxin Herbicides
Inspired by the discovery of 6-aryl-2-picolinate herbicides, researchers designed and synthesized 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids .
Application
These compounds were designed for the discovery of compounds with potent herbicidal activity .
Methods of Application
The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
Results
The results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Herbicidal tests of the new compounds indicated that compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
Control of Russian Knapweed
Picolinic acid herbicides have been used in the control of Russian Knapweed .
Application
The specific application of picolinic acid in this context is not detailed in the source, but it’s likely that it’s used as a herbicide .
Methods of Application
The specific methods of application are not detailed in the source, but it’s likely that the herbicide is applied in a manner appropriate to the specific field of study .
Results
While the specific results are not detailed in the source, the implication is that picolinic acid has shown positive effects in controlling Russian Knapweed .
属性
IUPAC Name |
6-(2,4-difluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-7-4-5-8(9(14)6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNOQGWVZGTACQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647070 |
Source


|
| Record name | 6-(2,4-Difluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Difluorophenyl)picolinic acid | |
CAS RN |
887983-05-3 |
Source


|
| Record name | 6-(2,4-Difluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

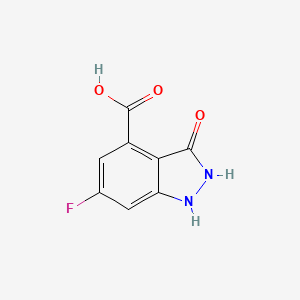

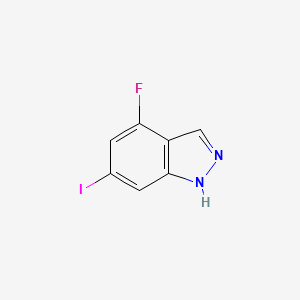


![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)
